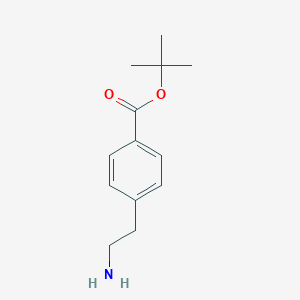

tert-Butyl 4-(2-aminoethyl)benzoate

Übersicht

Beschreibung

Tert-Butyl 4-(2-aminoethyl)benzoate is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . It is a yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a yellow liquid . It has a molecular weight of 221.3 .Wissenschaftliche Forschungsanwendungen

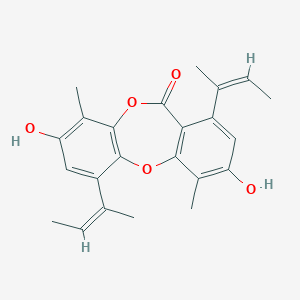

Synthetic Phenolic Antioxidants in Industrial and Commercial Products

tert-Butyl 4-(2-aminoethyl)benzoate, as a phenolic compound, may share characteristics with synthetic phenolic antioxidants (SPAs) which are extensively utilized across various industries to retard oxidative reactions and prolong product shelf life. Recent research has emphasized the detection of SPAs in multiple environmental matrices and explored human exposure pathways including food intake, dust ingestion, and the use of personal care products. These studies highlighted concerns regarding the potential hepatic toxicity and endocrine-disrupting effects of some SPAs. As such, there is an ongoing push for the development of novel SPAs with lower toxicity and environmental impact, which could also apply to related compounds like this compound (Liu & Mabury, 2020).

Food and Beverage Preservation

The use of tert-butyl derivatives in food and beverage preservation is well-documented. For instance, sodium benzoate and potassium sorbate, which are chemically similar to this compound, have raised concerns regarding safety and allergic reactions in certain individuals. Notably, benzoate, as a competitive inhibitor of D-amino acid oxidase, can influence neurotransmission and cognitive functioning. However, sodium benzoate also has clinical applications, indicating its potential for medical usage, which might translate to related compounds (Piper & Piper, 2017).

Bioactivities of tert-Butyl Phenol Analogs

The bioactivities of tert-butyl phenol analogs, which share structural similarities with this compound, have been the subject of extensive research. These compounds are natural products found in a wide range of organisms and exhibit significant bioactivity, often associated with toxicity against various organisms. The toxic nature and potential autotoxicity of these compounds suggest a complex biological role that could be relevant in the study of this compound (Zhao et al., 2020).

Biochemische Analyse

Cellular Effects

tert-Butyl 4-(2-aminoethyl)benzoate has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes. These changes in gene expression can have downstream effects on cellular metabolism, influencing the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may act as an enzyme inhibitor or activator, depending on the context. This binding interaction can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound can have cumulative effects on cellular function. For example, prolonged exposure may lead to changes in gene expression, cellular metabolism, and overall cell health. These temporal effects are crucial for understanding the long-term implications of using this compound in research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health. For instance, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage. Additionally, there may be threshold effects, where a certain dosage is required to elicit a specific response. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, this compound may be transported into cells via specific membrane transporters, allowing it to reach its target sites. Additionally, the distribution of the compound within tissues can affect its overall effectiveness and potential side effects. Understanding the transport and distribution of this compound is essential for optimizing its use in research .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHIVHQBWAWQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576934 | |

| Record name | tert-Butyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135482-70-1 | |

| Record name | tert-Butyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135482-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

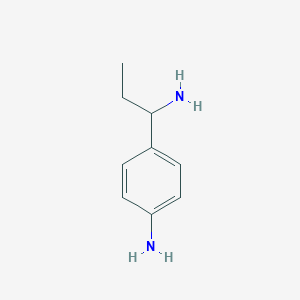

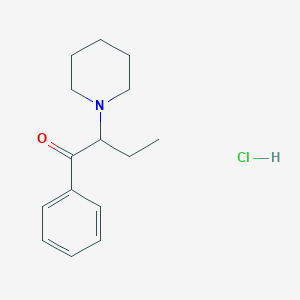

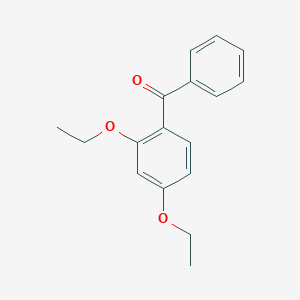

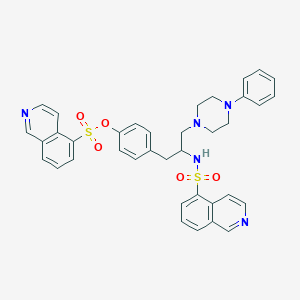

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)

![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)

![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)